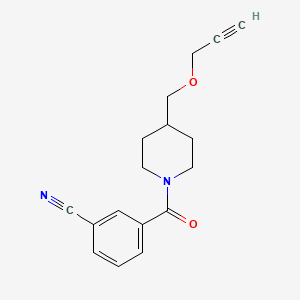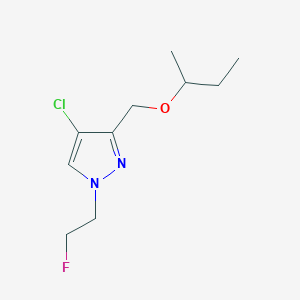![molecular formula C20H31N3O2S B2505713 1-(3-Phenylpropyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea CAS No. 2415600-93-8](/img/structure/B2505713.png)
1-(3-Phenylpropyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Phenylpropyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as THU or THU-1 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions in research.
Wirkmechanismus
The mechanism of action of THU-1 involves its ability to inhibit the activity of certain enzymes involved in DNA replication and repair. THU-1 specifically targets the enzyme ribonucleotide reductase, which is essential for the production of DNA building blocks. By inhibiting this enzyme, THU-1 can prevent the replication and repair of DNA, leading to cell death in cancer cells.
Biochemical and Physiological Effects:
THU-1 has been shown to have a range of biochemical and physiological effects in various studies. In cancer cells, THU-1 has been shown to induce cell death through apoptosis, a process by which cells self-destruct. THU-1 has also been shown to inhibit the expression of certain genes involved in cancer cell growth and proliferation. In addition, THU-1 has been shown to reduce inflammation in various studies, potentially making it useful in treating inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of THU-1 in laboratory experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a potentially useful treatment option for cancer patients with fewer side effects than traditional chemotherapy. However, one limitation of THU-1 is its low solubility in water, which can make it difficult to administer in certain settings.
Zukünftige Richtungen
There are several potential future directions for research involving THU-1. One area of interest is its potential use in combination with other cancer treatments such as chemotherapy or radiation therapy. THU-1 may also be useful in treating other diseases such as viral infections or autoimmune disorders. Further studies are needed to fully understand the potential therapeutic applications of THU-1 and its mechanism of action.
Synthesemethoden
THU-1 can be synthesized in a laboratory setting through a multi-step process involving the reaction of various chemical reagents. One common method involves the reaction of 4-thiomorpholin-4-yloxan-4-ylmethylamine with 1-(3-phenylpropyl)urea in the presence of a catalyst. The resulting product is then purified through various techniques such as chromatography to obtain pure THU-1.
Wissenschaftliche Forschungsanwendungen
THU-1 has been studied for its potential therapeutic applications in various fields of research. In cancer research, THU-1 has been shown to inhibit the growth of cancer cells by interfering with DNA replication and repair mechanisms. In addition, THU-1 has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. THU-1 has also been shown to have anti-inflammatory properties and may be useful in treating inflammatory conditions such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
1-(3-phenylpropyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2S/c24-19(21-10-4-7-18-5-2-1-3-6-18)22-17-20(8-13-25-14-9-20)23-11-15-26-16-12-23/h1-3,5-6H,4,7-17H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQASJXFOFADRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)NCCCC2=CC=CC=C2)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Phenylpropyl)-3-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(1-Phenyltetrazol-5-yl)piperazin-1-yl]-thiophen-2-ylmethanone](/img/structure/B2505630.png)

![N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B2505633.png)
![Octahydropyrido[2,1-c]morpholin-3-ylmethanamine](/img/structure/B2505635.png)
![Tert-butyl 3-(methylsulfonimidoyl)-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B2505637.png)
![Methyl 2-{4-[8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-yl]phenoxy}propanoate](/img/structure/B2505639.png)

![(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(3,5-dimethoxyphenyl)methanone](/img/structure/B2505641.png)

![2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2505646.png)


![3-Ethenylsulfonyl-N-[2-(1-methyltetrazol-5-yl)phenyl]propanamide](/img/structure/B2505652.png)
